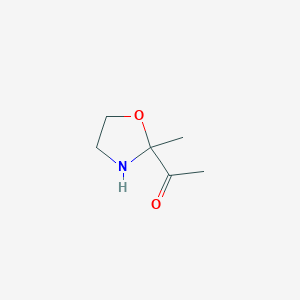![molecular formula C7H12O4 B138021 (1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 135911-70-5](/img/structure/B138021.png)
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEMO or MEMOH, and it has a unique structure that makes it a valuable tool for research purposes. In
Applications De Recherche Scientifique
MEMO has been used in various scientific research applications, including as a crosslinking agent for the preparation of hydrogels, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, MEMO has been used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of MEMO is not fully understood, but it is believed to involve the formation of hydrogen bonds with other molecules. This interaction can lead to changes in the conformation and stability of the target molecule, resulting in altered biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
MEMO has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to act as a neuroprotective agent, and to enhance the activity of certain enzymes. Additionally, MEMO has been shown to have antioxidant properties and to improve the stability of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEMO in lab experiments is its unique structure, which allows for precise control over the interactions between molecules. Additionally, MEMO is relatively easy to synthesize and has a high degree of purity. However, one limitation of using MEMO is that it can be difficult to work with due to its high reactivity and sensitivity to moisture.
Orientations Futures
There are several future directions for research involving MEMO, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its interactions with biological systems. Additionally, MEMO may have applications in the development of new materials and in the field of catalysis.
In conclusion, MEMO is a valuable chemical compound that has a wide range of potential applications in various fields. Its unique structure and properties make it an important tool for scientific research, and its future directions are promising. Further research is needed to fully understand the mechanism of action and potential applications of MEMO.
Méthodes De Synthèse
The synthesis of MEMO involves the reaction of 2,3-epoxy-1-propanol with methanol in the presence of a strong acid catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of MEMO. This synthesis method has been optimized to produce high yields of MEMO with high purity.
Propriétés
Numéro CAS |
135911-70-5 |
|---|---|
Nom du produit |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C7H12O4/c1-9-3-10-5-2-4(8)6-7(5)11-6/h4-8H,2-3H2,1H3/t4-,5-,6-,7+/m1/s1 |
Clé InChI |
RQLAOFYKUFMRGC-GBNDHIKLSA-N |
SMILES isomérique |
COCO[C@@H]1C[C@H]([C@@H]2[C@H]1O2)O |
SMILES |
COCOC1CC(C2C1O2)O |
SMILES canonique |
COCOC1CC(C2C1O2)O |
Synonymes |
6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alpha-)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



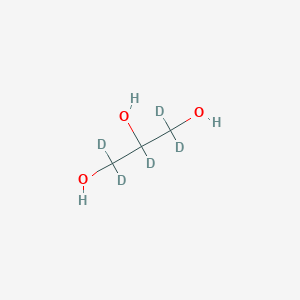

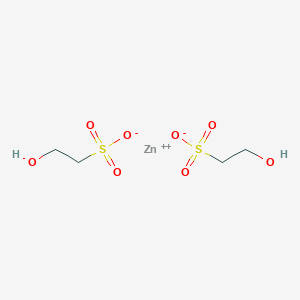

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

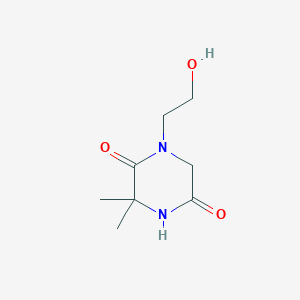
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
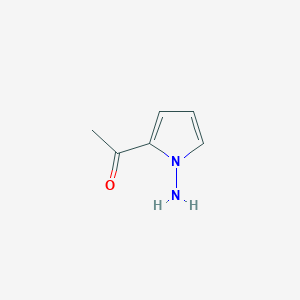

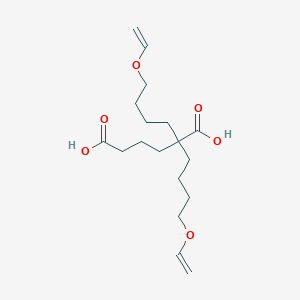

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
